molecular formula C₂₀H₁₂O₅ B123965 Fluorescein CAS No. 2321-07-5

Fluorescein

Cat. No. B123965
CAS RN: 2321-07-5
M. Wt: 332.3 g/mol
InChI Key: GNBHRKFJIUUOQI-UHFFFAOYSA-N
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Description

Fluorescein, also known as resorcinolphthalein, is a synthetic organic photoactive dye compound that is soluble in water, alcohol, and polar solvents. It is widely used as a fluorescent tracer in various applications, including medicinal and biological fields, and as a tracer for tumor-infected tissues .

Synthesis Analysis

Fluorescein derivatives have been synthesized through various methods. For instance, the synthesis of fluorescein derivatives between phenol and anhydride derivatives using NbCl5 as a Lewis acid has been described, resulting in high yields and short reaction times . Additionally, fluorescein ethyl ester has been used to prepare fluorescent mixed ester/ether derivatives for the solid-phase synthesis of fluorescent peptides and PNA oligomers .

Molecular Structure Analysis

The molecular structure of fluorescein allows it to exist in multiple prototropic forms in aqueous solution, with identified pKa values for the neutral xanthene, carboxylic acid, and cationic xanthene groups . The three solid forms of fluorescein—yellow, red, and colorless—have been shown to differ distinctly in structure, with the colorless form having a lactone structure, the red solid a p-quinone structure, and the yellow solid a zwitterion structure .

Chemical Reactions Analysis

Fluorescein has been found to possess intrinsic peroxidase-like activity, catalyzing the oxidation of substrates in the presence of H2O2 . Additionally, fluorescein derivatives have been synthesized to contain metal-coordinating heterocycles, potentially for use in metal-based sensors . A novel fluorescein derivative has also been evaluated as a chemoselective metal ion sensor, particularly for detecting copper(II) ions .

Physical and Chemical Properties Analysis

The photophysical properties of fluorescein derivatives have been studied, showing pH independence from pH 3 to 8, with a molar absorption coefficient and fluorescence quantum yield . The spectral properties of the prototropic forms of fluorescein have been characterized, with the identification of the absorption and emission spectra of the monoanion and quinoid forms . The antimicrobial activities of fluorescein derivatives and their nanohybrids have been evaluated, showing increased activity when used as nanohybrids .

Case Studies

Fluorescein derivatives have been used in various case studies, such as the development of a scaffold for red fluorescent probes , and as a component in dye-sensitized solar cells . The three-dimensional structure of a fluorescein-Fab complex has been determined, providing insights into the molecular interactions and affinity of fluorescein in biological systems .

Scientific Research Applications

  • Fluorescent Probes

    • Field : Biomedical, Environmental Monitoring, and Food Safety .
    • Application : Fluorescent probes are sensitive, selective, non-toxic in detection and thus provided a new solution in these fields .
    • Methods : The design of fluorescent probe requires a clear synthesis idea, including the determination of target molecules, the selection of fluorescent dyes and the introduction of target groups .
    • Results : The fluorescence intensity, fluorescence spectrum, fluorescence lifetime, and fluorescence quantum yield of fluorescent probes can be improved by enlarging the conjugation constructure of the probe and enhancing the power of electron donor and electron acceptor .
  • Fluorescent Protein Antibodies

    • Field : Biomedical Science Research .
    • Application : With the continuous development of FPs, antibodies targeting FPs have emerged .
    • Methods : The nanobody is a new type of antibody entirely composed of the variable domain of a heavy-chain antibody .
    • Results : These small and stable nanobodies can be expressed and functional in living cells .
  • Fluorescence Microscopy

    • Field : Cancer Research, Genetics and Genomics, Developmental Biology, Biomedical Imaging, Nanotechnology and Material Science .
    • Application : It is utilized to study cancer biology, including tumor growth, metastasis, and response to treatment .
    • Methods : Fluorescence microscopy is a technique that uses fluorescence and phosphorescence instead of, or in addition to, reflection and absorption to study properties of organic or inorganic substances .
    • Results : The technique is widely used in life sciences and is useful in several branches of science including microbiology, medical testing, and some fields of geology .
  • Laser-Induced Fluorescence

    • Field : Medicine and Biochemistry .
    • Application : DNA sequence analyses, immunofluorescence methods, flow cytometry, and analyses of vitamins, amino acids, porphyrins, pharmaceuticals and cations are among the classic examples of fluorescence technique applications .
    • Methods : Laser-induced fluorescence (LIF) is a spectroscopic method in which an atom or molecule is excited to a higher energy level by the absorption of laser light followed by spontaneous emission of light .
    • Results : LIF is used as a spectroscopic technique for studying structure of molecules, detection of selective species and flow visualization and measurements .
  • Fluorescence in Surgery and Diagnostics

    • Field : Surgery and Medical Diagnosis .
    • Application : Fluorescence is capable of interrogating tissue, augmenting gross surgical and intraoperative pathological diagnostics by highlighting specific molecular signals .
    • Methods : Fluorescence imaging techniques are used to visualize and diagnose diseases such as cancer .
    • Results : It guides surgery and medical diagnosis in real-time, identifying hidden lesions, revealing blood flow through the vessels, and much more .
  • Bioimaging
    • Field : Biomedical, Diagnostics .
    • Application : Fluorescent probes have been used widely in bioimaging, including biological substance detection, cell imaging, in vivo biochemical reaction process tracking, and disease biomarker monitoring .
    • Methods : The design of fluorescent probe requires a clear synthesis idea, including the determination of target molecules, the selection of fluorescent dyes and the introduction of target groups .
    • Results : The fluorescence intensity, fluorescence spectrum, fluorescence lifetime, and fluorescence quantum yield of fluorescent probes can be improved by enlarging the conjugation constructure of the probe and enhancing the power of electron donor and electron acceptor .

Safety And Hazards

Fluorescein sodium responds to electromagnetic radiation and light between the wavelengths of 465 to 490 nm and fluoresces, i.e., emits light at wavelengths of 520 to 530 . It is recommended to wear personal protective equipment/face protection and ensure adequate ventilation . Avoid contact with skin, eyes, or clothing. Avoid ingestion and inhalation. Avoid dust formation. Keep containers tightly closed in a cool, well-ventilated place .

Future Directions

Fluorescence-guided surgery using tumor-targeted imaging agents has emerged over the past decade as a promising and effective method of intraoperative cancer detection . Developments in novel molecular fluorophores, laser speckle contrast imaging, and augmented reality show promise in clinical adoption . Integration of artificial intelligence (AI) to an FGS system can be an attractive direction to explore .

properties

IUPAC Name

3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one
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InChI

InChI=1S/C20H12O5/c21-11-5-7-15-17(9-11)24-18-10-12(22)6-8-16(18)20(15)14-4-2-1-3-13(14)19(23)25-20/h1-10,21-22H
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InChI Key

GNBHRKFJIUUOQI-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O
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Molecular Formula

C20H12O5
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Related CAS

518-47-8 (di-hydrochloride salt), 6417-85-2 (di-potassium salt)
Record name Fluorescein [USP:BAN:JAN]
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DSSTOX Substance ID

DTXSID0038887
Record name Fluorescein
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Molecular Weight

332.3 g/mol
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Physical Description

Fluorescein appears as yellow amorphous solid or orange-red crystals. Latter have greenish-yellow fluorescence by reflected light. Insoluble in water. Soluble in dilute aqueous bases. Very dilute alkaline solutions exhibit intense, greenish-yellow fluorescence by reflected light. Low toxicity. May be sensitive to prolonged exposure to light., Yellowish-red to red solid; [Merck Index] Orange powder; [MSDSonline], Solid
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Solubility

Insoluble (NTP, 1992), Slightly soluble in ethanol, diethyl ether; very soluble in acetone; soluble in pyridine, methanol, Insoluble in benzene, chloroform, ether. Soluble in hot alcohol or glacial acetic acid; also soluble in alkali hydroxides or carbonates with a bright green fluorescence appearing red by transmitted light., In water, 50 mg/L at 20 °C, 2.55e-02 g/L
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Mechanism of Action

Fluorescein sodium is used extensively as a diagnostic tool in the field of ophthalmology. Fluorescein is a fluorescent compound or fluorophore having a maximum absorbance of 494 m and an emission maximum of 521 nm. The yellowish-green fluorescence of the compound can be used to demarcate the vascular area under observation, distinguishing it from adjacent areas. It is applied topically in the form of a drop or it can be injected intravenously to produce a fluorescein angiogram. Topical fluorescein is a useful tool in the diagnosis of corneal abrasions, corneal ulcers, herpetic corneal infections, and dry eye. Fluorescein angiography is used to diagnose and categorize macular degeneration, diabetic retinopathy, inflammatory intraocular conditions, and intraocular tumors., Fluorescein sodium responds to electromagnetic radiation and light between the wavelengths of 465-490 nm and fluoresces, i.e., emits light at wavelengths of 520-530 nm. Thus, the hydrocarbon is excited by blue light and emits light that appears yellowish-green. Following intravenous injection of fluorescein sodium in an aqueous solution, the unbound fraction of the fluorescein can be excited with a blue light flash from a fundus camera as it circulates through the ocular vasculature, and the yellowish green fluorescence of the dye is captured by the camera. In the fundus, the fluorescence of the dye demarcates the retinal and/or choroidal vasculature under observation, distinguishing it from adjacent areas/structures. /Fluorescein sodium/
Record name Fluorescein
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Impurities

2-(2-4,dihydroxybenzoyl)benzoic acid, Phthalic acid, Resorcinol
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Product Name

Fluorescein

Color/Form

Red, orthorhombic prisms, Yellowish-red to red powder, Orange-red, crystalline powder

CAS RN

2321-07-5, 518-45-6
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Melting Point

Decomposes at 554 °F. In sealed tube, melts at 597-601 °F with decomposition (NTP, 1992), 315 °C (decomposes), 315 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,160,000
Citations
R Sjöback, J Nygren, M Kubista - … Acta Part A: Molecular and Biomolecular …, 1995 - Elsevier
We have characterized the protolytic equilibria of fluorescein and determined the spectroscopic properties of its protolytic forms. The protolytic constants relating the chemical activities (…
Number of citations: 339 www.sciencedirect.com
MM Martin, L Lindqvist - Journal of Luminescence, 1975 - Elsevier
… f and corrected fluorescence spectra were determined for fluorescein over a wide pH range (… (HPF) which lacks the fluorescein carboxyl group. We find for the fluorescein cation Φ f = 0.9…
Number of citations: 650 www.sciencedirect.com
LA Yannuzzi, KT Rohrer, LJ Tindel, RS Sobel… - Ophthalmology, 1986 - Elsevier
… Overall, 22% of respondents indicated that they used Cooper Vision fluorescein; … nous fluorescein while 3% of the respondents did not use the Alcon, CooperVision or Akom fluorescein …
Number of citations: 781 www.sciencedirect.com
WR Orndorff, AJ Hemmer - Journal of the American Chemical …, 1927 - ACS Publications
… isomers of fluorescein and in the course of this investigation it became necessary to prepare pure fluorescein, … also deemed advisable to determine whether fluorescein existed in more …
Number of citations: 122 pubs.acs.org
F Yan, K Fan, Z Bai, R Zhang, F Zu, J Xu, X Li - TrAC Trends in Analytical …, 2017 - Elsevier
… Fluorescein is an important class of fluorescent probes. This article reviewed fluorescein fluorescent probes in the past two years according to classification of different analytes …
Number of citations: 101 www.sciencedirect.com
N Klonis, WH Sawyer - Journal of fluorescence, 1996 - Springer
… We identify the forms of fluorescein present in aqueous solution … As a consequence, the neutral form of fluorescein is a mixture of … A model for the excited-state reactions of fluorescein is …
Number of citations: 376 link.springer.com
U Anthoni, C Christophersen, PH Nielsen, A Püschl… - Structural Chemistry, 1995 - Springer
The structures of colorless, red, and yellow-orange fluorescein have been investigated by a combination of solution and solid state 13 C NMR. It is demonstrated that the three forms …
Number of citations: 100 link.springer.com
BK Lipson, LA Yannuzzi - International Ophthalmology Clinics, 1989 - journals.lww.com
… Fluorescein angiography is performed using an intravenous injection of a dye, sodium fluorescein, followed by serial fundus photography. Sodium fluorescein is a relatively low-…
Number of citations: 123 journals.lww.com
RF Jones, DM Maurice - Experimental eye research, 1966 - Elsevier
Two methods of determining the rate of loss of fluorescein from the aqueous humour in man are described. The dye is introduced into the cornea by means of iontophoresis and …
Number of citations: 386 www.sciencedirect.com
T Ueno, Y Urano, K Setsukinai… - Journal of the …, 2004 - ACS Publications
… fluorescence properties of fluorescein. We hypothesized that (a) the fluorescein molecule can be … Our results clearly show that the fluorescence properties of fluorescein derivatives were …
Number of citations: 374 pubs.acs.org

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